3,3,4,5-Tetraphenylfuran-2-one
Description
Significance of Furanone Scaffolds in Organic Synthesis and Materials Science
Furanone scaffolds are of immense importance in both organic synthesis and materials science. In the realm of synthesis, they serve as versatile intermediates for the construction of more complex molecules. researchgate.netresearchgate.netbohrium.com The inherent reactivity of the furanone ring allows for a variety of chemical transformations, making it a valuable tool for synthetic chemists. researchgate.net For instance, the 3(2H)-furanone core is found in a number of natural products and biologically active compounds. researchgate.net This has spurred significant research into developing synthetic methodologies to access these important molecules. researchgate.netresearchgate.net
In materials science, the furanone scaffold is being explored for the development of novel materials with unique properties. researchgate.net For example, 3(2H)-furanones have been investigated as a promising scaffold for the creation of new fluorescent organic dyes. rsc.orgdntb.gov.ua The incorporation of the furanone moiety can lead to materials with interesting photophysical properties, such as solvatochromism. rsc.orgdntb.gov.ua Furthermore, the rigid structure of molecules like tetraphenylfuran (B85685) has been incorporated into aromatic polyimides, which are known for their high thermal stability and are being investigated for applications in aerospace, optoelectronics, and microelectronics. researchgate.net
Historical Development and Current Research Trajectories of Highly Substituted Furanones
The history of furanone research can be traced back to the 19th century with the initial identification and characterization of lactones. The term "lactone" was first introduced in 1844, laying the groundwork for the systematic study of these cyclic esters, which include furanones. Advances in analytical techniques during the 20th century, such as spectroscopy and chromatography, were instrumental in the structural analysis and identification of furanones in natural products. This was particularly impactful in flavor chemistry, where compounds like furaneol (B68789) were identified as key aroma components in various fruits.
In recent decades, research has increasingly focused on the synthesis and properties of highly substituted furanones. Modern synthetic methods provide efficient pathways to these complex molecules under mild conditions, often with high selectivity. acs.orgnih.goviastate.eduorganic-chemistry.org Current research is driven by the desire to create novel furanone derivatives with specific functionalities for a range of applications. For instance, there is a growing interest in the development of chiral 2(5H)-furanone sulfones as potential antimicrobial agents. mdpi.com Additionally, the synthesis of highly functionalized furanones through asymmetric Michael reactions is an active area of investigation. rsc.org
The study of specific furanone derivatives, such as mesifurane (2,5-dimethyl-4-methoxy-3(2H)-furanone), highlights the commercial importance of this class of compounds as flavoring agents. semanticscholar.orgacs.orgnih.gov The global market for mesifurane underscores the economic significance of furanone chemistry. nih.gov
Structural and Mechanistic Challenges in Tetraphenylfuranone Synthesis
The synthesis of highly substituted furanones, including tetraphenyl-substituted systems, presents unique structural and mechanistic challenges. The construction of a furanone ring with multiple bulky phenyl substituents requires careful consideration of steric hindrance and electronic effects.
One of the key starting materials for the synthesis of tetraphenyl-substituted heterocycles, including furan (B31954), is 1,2,3,4-tetraphenylbutane-1,4-dione. asianpubs.orgasianpubs.org The synthesis of this precursor itself can be a multi-step process. asianpubs.orgasianpubs.org The photooxidation of 2,3,4,5-tetraphenylfuran to produce cis-1,2-dibenzoylstilbene (a tetraphenyl-2-buten-1,4-dione) has been studied, highlighting the potential for photochemical methods in this area. creighton.edu This process involves the use of a sensitizer (B1316253) and a light source to generate singlet oxygen for the reaction. creighton.edu
Modern synthetic strategies for highly substituted furanones often employ sophisticated catalytic systems. For example, a cooperative Rh(II)/Pd(0) dual-catalysis strategy has been developed for the synthesis of highly substituted 3(2H)-furanones. acs.orgorganic-chemistry.org This method allows for the efficient construction of these complex molecules under mild conditions with high chemo-, regio-, and stereoselectivity. acs.orgorganic-chemistry.org Another innovative approach involves a carbon dioxide-triggered and copper-catalyzed domino reaction to construct highly substituted 3(2H)-furanones from readily available starting materials. nih.gov These advanced methodologies are crucial for overcoming the inherent challenges in synthesizing sterically demanding molecules like 3,3,4,5-tetraphenylfuran-2-one.
Structure
3D Structure
Properties
IUPAC Name |
3,3,4,5-tetraphenylfuran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20O2/c29-27-28(23-17-9-3-10-18-23,24-19-11-4-12-20-24)25(21-13-5-1-6-14-21)26(30-27)22-15-7-2-8-16-22/h1-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJCFVHUDZIXPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287989 | |
| Record name | 3,3,4,5-tetraphenylfuran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6963-25-3 | |
| Record name | NSC53739 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53739 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3,4,5-tetraphenylfuran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Reactivity Profiles of 3,3,4,5 Tetraphenylfuran 2 One and Its Furan Analogues
Mechanistic Investigations of Furan (B31954) Ring Formation and Transformations
The formation and transformation of the furanone ring are governed by several intricate mechanistic pathways. While detailed studies specifically on the electron transfer and initial cyclization processes for 3,3,4,5-Tetraphenylfuran-2-one are not extensively documented in available literature, the transformation of precursor molecules provides insight into potential rearrangement pathways.
Electron Transfer Pathways
Specific research detailing electron transfer pathways in the formation of the this compound ring is not prominently available in the surveyed scientific literature. Such pathways are often complex and can be highly dependent on the specific reactants and conditions used in the synthesis.
Cyclization and Dehydration Processes
The synthesis of substituted furanones often involves the cyclization of 1,4-dicarbonyl compounds followed by dehydration. In the context of tetraphenylfuran (B85685) analogues, the synthesis of 2,3,4,5-tetraphenylfuran proceeds from 1,2,3,4-tetraphenylbutane-1,4-dione asianpubs.org. This type of reaction, known as the Paal-Knorr furan synthesis, typically involves an acid-catalyzed intramolecular nucleophilic attack of an enol oxygen onto a carbonyl carbon, forming a five-membered cyclic hemiacetal, which then dehydrates to form the furan ring. However, specific mechanistic studies detailing the kinetics and intermediates of this process for the title compound, this compound, are not readily found.
Rearrangement Pathways
A notable transformation pathway leading to a tetraphenylfuranone derivative involves the thermal rearrangement of Tetraphenyl-p-dioxadiene. Research has shown that the pyrolysis of Tetraphenyl-p-dioxadiene results in its rearrangement to form a stable lactone acs.orgacs.org. This reaction highlights a significant difference in the thermal behavior of this compound compared to its sulfur analogue, which yields a thiophene (B33073) derivative under similar conditions acs.org. The reaction proceeds from the dioxadiene precursor, which can be synthesized from benzoin (B196080) acs.org. The pyrolysis of cis-dibenzoylstilbene also yields the same lactone product, indicating a shared reactive intermediate or pathway acs.org.
| Precursor Compound | Reaction Condition | Product | Reference |
| Tetraphenyl-p-dioxadiene | Pyrolysis | Tetraphenylfuranone derivative | acs.org |
| cis-Dibenzoylstilbene | Pyrolysis | Tetraphenylfuranone derivative | acs.org |
Reactivity towards Electrophilic and Nucleophilic Reagents
The reactivity of this compound is dictated by the functional groups within its structure, primarily the α,β-unsaturated lactone system. This system contains several potential sites for chemical attack. The extensive phenyl substitution significantly influences the electronic properties and steric accessibility of these sites.
Electrophilic Addition Reactions
The carbon-carbon double bond (C4=C5) in the furanone ring is a potential site for electrophilic addition. In general, alkenes act as nucleophiles, donating electrons from their π-bond to an electrophile nih.gov. However, in α,β-unsaturated carbonyl compounds, this double bond is electron-deficient due to the conjugative electron-withdrawing effect of the carbonyl group, which generally deactivates it towards electrophilic attack compared to a simple alkene. Specific experimental studies on the electrophilic addition reactions of this compound could not be identified in the reviewed literature.
Nucleophilic Attack and Subsequent Reactions
The furanone ring possesses multiple electrophilic centers susceptible to nucleophilic attack. The most prominent is the carbonyl carbon (C2), which is a classic site for nucleophilic addition or acyl substitution youtube.comyoutube.com. Another potential site is the β-carbon (C4) of the α,β-unsaturated system, which can undergo conjugate (Michael) addition.
A nucleophilic attack involves an electron-rich species targeting an electron-poor center youtube.com. In the case of this compound, a nucleophile could attack the carbonyl carbon, leading to a tetrahedral intermediate. Depending on the nature of the nucleophile and the reaction conditions, this could lead to the opening of the lactone ring youtube.com. Alternatively, conjugate addition at the C4 position would lead to the formation of an enolate intermediate. The steric hindrance provided by the four bulky phenyl groups is expected to play a major role in directing the regioselectivity of nucleophilic attack, potentially favoring one site over another or impeding reaction altogether. However, specific studies detailing the outcomes of reactions between this compound and various nucleophiles are not available in the surveyed literature.
Oxidative Reactions and Product Formation
The furan ring system is susceptible to various oxidative transformations. In highly substituted molecules like this compound and its analogues, the nature of the substituents plays a significant role in directing the course of these reactions.
Photooxidation Mechanisms with Singlet Oxygen
The photooxidation of furans is a well-established process that proceeds via the interaction with singlet oxygen (¹O₂). Singlet oxygen is typically generated in situ by the irradiation of a photosensitizer, such as methylene (B1212753) blue or rose bengal, in the presence of ground-state triplet oxygen (³O₂).
The generally accepted mechanism for the reaction of furans with singlet oxygen involves a [4+2] cycloaddition, also known as a Diels-Alder reaction. In this reaction, the furan acts as the diene and singlet oxygen acts as the dienophile. This cycloaddition leads to the formation of a bicyclic endoperoxide intermediate. researchgate.netrsc.org This intermediate is often unstable and can undergo further transformations depending on the reaction conditions and the substitution pattern of the furan ring.
For a furan analogue like 2,3,4,5-tetraphenylfuran, the reaction with singlet oxygen would produce an unstable ozonide (endoperoxide). This intermediate can then rearrange or be cleaved to yield various oxidized products. The reaction is highly efficient and can be performed under mild, biocompatible conditions using visible light. researchgate.net The process transforms the aromatic furan ring into a non-aromatic, highly functionalized structure.
Key Steps in Furan Photooxidation:
Excitation: A photosensitizer absorbs light and is promoted to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state.
Energy Transfer: The excited triplet sensitizer (B1316253) transfers its energy to ground-state triplet oxygen, generating excited singlet oxygen.
Cycloaddition: Singlet oxygen reacts with the furan ring via a [4+2] cycloaddition to form an endoperoxide.
Product Formation: The unstable endoperoxide undergoes rearrangement or solvolysis to yield stable oxidation products.
Selective Oxidation of the Furan Ring
The selective oxidation of the furan ring is a valuable synthetic transformation. Photooxidation with singlet oxygen represents a primary method for achieving this selectivity. The initial formation of the endoperoxide is a key step that dearomatizes the furan ring. researchgate.net
Following its formation, the endoperoxide from a substituted furan can undergo a variety of reactions. In the presence of nucleophilic solvents like alcohols or water, the endoperoxide can be trapped to form hydroperoxides or undergo rearrangement to produce butenolide derivatives. researchgate.net For a highly substituted analogue like 2,3,4,5-tetraphenylfuran, the thermal or chemical decomposition of the endoperoxide typically leads to the cleavage of the carbon-carbon double bond of the original furan ring, resulting in the formation of a 1,4-dicarbonyl compound. In this specific case, the product would be cis-dibenzoylstilbene.
This transformation serves as a method for unmasking a 1,4-dicarbonyl functionality, which can then be used in further synthetic steps, such as the Paal-Knorr synthesis to form other five-membered heterocycles. The complete oxidative degradation of the furan ring can ultimately afford carboxylic acids. researchgate.net
| Furan Analogue | Oxidizing Agent | Intermediate | Major Product(s) |
|---|---|---|---|
| 2,5-Dimethylfuran | Singlet Oxygen (¹O₂) | Endoperoxide | 2,5-Hexanedione |
| 2,3,4,5-Tetraphenylfuran | Singlet Oxygen (¹O₂) | Endoperoxide | cis-Dibenzoylstilbene |
| Furfural (B47365) | Singlet Oxygen (¹O₂) / H₂O | Endoperoxide | 5-Hydroxyfuranone derivative |
Studies on Intermolecular and Intramolecular Interactions in Reactivity
The reactivity of complex molecules like this compound is influenced by a subtle interplay of intermolecular and intramolecular forces. These non-covalent interactions can affect the molecule's conformation, crystal packing, and the accessibility of its reactive centers.
Intramolecular Interactions: The structure of this compound features significant intramolecular interactions, primarily steric in nature. The four phenyl groups are bulky substituents that create a crowded environment around the central furanone ring.
Steric Hindrance: The phenyl groups at the C3, C4, and C5 positions are not coplanar with the furanone ring due to steric repulsion. This twisting reduces electronic conjugation but also sterically shields the furanone core. This shielding can influence the approach of reactants. For instance, the [4+2] cycloaddition with singlet oxygen might be sterically hindered compared to less substituted furans.
Electronic Effects: The phenyl groups can exert electronic influence on the furanone ring. Depending on the presence of substituents on these phenyl rings (though unsubstituted in this case), they could either donate or withdraw electron density, thereby modulating the nucleophilicity and diene character of the ring system and influencing its reactivity towards electrophilic agents like singlet oxygen.
Intermolecular Interactions: In the solid state or in concentrated solutions, intermolecular forces dictate how molecules interact with each other. For large, aromatic-rich molecules, these interactions are significant.
π-π Stacking: The multiple phenyl rings provide extensive surface area for π-π stacking interactions between molecules. These interactions are a major driving force for crystal packing and self-assembly in solution.
C-H···π Interactions: Hydrogen atoms on the phenyl rings of one molecule can interact with the electron-rich π-systems of phenyl rings on an adjacent molecule.
These interactions can affect reactivity by influencing the orientation of molecules in the crystal lattice or by creating specific pre-organized assemblies in solution, which may lead to different reaction outcomes compared to the isolated molecule. For example, strong intermolecular packing in a crystal could prevent a reactant from accessing the reactive site, leading to lower reactivity in the solid state.
| Interaction Type | Description | Potential Effect on Reactivity |
|---|---|---|
| Intramolecular Steric Hindrance | Repulsion between bulky phenyl groups causing them to twist out of plane with the furanone ring. | Shields the reactive furanone core, potentially slowing reaction rates with bulky reagents. |
| Intermolecular π-π Stacking | Attractive, noncovalent interactions between the aromatic rings of adjacent molecules. | Influences crystal packing and solubility; can affect solid-state reactivity by limiting access to reactive sites. |
| Intermolecular C-H···π Interactions | Weak hydrogen bonds between a C-H bond and a π-system of a nearby molecule. | Contributes to the stability of the crystal lattice and can influence molecular conformation. |
Advanced Spectroscopic and Analytical Characterization Methodologies for Tetraphenylfuranone Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
¹H NMR and ¹³C NMR Chemical Shift Analysis
A complete analysis would require experimentally determined ¹H and ¹³C NMR spectra. From these, a data table of chemical shifts (δ) in ppm could be compiled. The ¹H NMR spectrum would be expected to show signals corresponding to the phenyl protons, with their specific chemical shifts and multiplicities influenced by their positions on the furanone core. The ¹³C NMR spectrum would provide data on each unique carbon atom, including the carbonyl carbon (C=O) of the lactone ring, the quaternary carbons bearing phenyl groups, and the carbons within the phenyl rings themselves. Without this primary data, no meaningful analysis or data table can be created.
Advanced NMR Techniques for Stereochemical Elucidation
Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy), COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for confirming the connectivity and spatial relationships between atoms. For instance, HMBC could definitively link phenyl protons to the specific carbons of the furanone ring they are attached to. However, discussion of these techniques is purely theoretical without the actual spectral data for 3,3,4,5-Tetraphenylfuran-2-one.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis would provide the high-precision molecular weight of this compound, allowing for the confirmation of its elemental formula (C₂₈H₂₀O₂). This is a critical step in the identification of a newly synthesized compound.
Coupling with Chromatographic Separation (GC-MS, LC-MS)
Coupling mass spectrometry with gas chromatography (GC-MS) or liquid chromatography (LC-MS) is standard for analyzing the purity of a compound and studying its fragmentation patterns. The mass spectrum would show a molecular ion peak (M⁺) and various fragment ions resulting from the cleavage of the furanone ring and loss of phenyl groups. Analysis of these fragments helps to piece together the molecule's structure. The lack of published mass spectra for this compound makes this analysis impossible.
Vibrational Spectroscopy for Functional Group and Molecular Structure Confirmation
Infrared (IR) or Raman spectroscopy would identify the characteristic vibrational frequencies of the functional groups present. Key signals would include a strong absorption band for the carbonyl (C=O) stretching of the γ-lactone ring, typically found in the region of 1740-1780 cm⁻¹, as well as bands corresponding to C-O stretching and the various vibrations of the phenyl groups (C=C stretching, C-H bending). Without access to an experimental spectrum, a table of vibrational frequencies and their assignments cannot be compiled.
Fourier Transform Infrared (FTIR) Spectroscopy
The most characteristic absorption band would be a strong peak corresponding to the carbonyl (C=O) stretching vibration of the lactone ring, typically expected in the range of 1740-1780 cm⁻¹. The exact position would be influenced by ring strain and conjugation. The C=C stretching vibration of the furanone ring would likely appear around 1650-1680 cm⁻¹. Furthermore, the presence of the four phenyl groups would give rise to several distinct bands:
Aromatic C-H stretching: Peaks typically appear above 3000 cm⁻¹.
Aromatic C=C stretching: A series of bands in the 1450-1600 cm⁻¹ region.
Aromatic C-H out-of-plane bending: Strong bands in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern on the benzene (B151609) rings.
For comparison, the FTIR spectrum of the related compound tetraphenylcyclopentadienone, which also contains a five-membered ring and four phenyl groups, shows a prominent carbonyl peak around 1712 cm⁻¹ and aromatic C=C stretching bands. mdpi.com Similarly, studies on other furanone derivatives confirm the presence of a strong carbonyl absorption band. nih.gov
Table 1: Predicted FTIR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | >3000 | Medium |
| Carbonyl (C=O) Stretch (Lactone) | 1740 - 1780 | Strong |
| Alkene (C=C) Stretch | 1650 - 1680 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| Aromatic C-H Bend (Out-of-plane) | 690 - 900 | Strong |
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to FTIR, as it detects molecular vibrations that result in a change in polarizability. It is particularly sensitive to non-polar bonds and symmetric vibrations. Specific Raman data for this compound is scarce, but the expected spectrum would be dominated by signals from the aromatic rings.
Key expected features in the Raman spectrum would include:
An intense band for the symmetric "ring-breathing" mode of the phenyl groups, typically observed around 1000 cm⁻¹.
Strong signals from the aromatic C=C stretching vibrations in the 1580-1610 cm⁻¹ range.
The C=O stretch of the lactone is generally weaker in Raman than in FTIR, but should still be observable.
Studies on other structurally related compounds, such as substituted diketopyrrolopyrroles and diphenyl-substituted benzodifuranone, demonstrate the utility of Raman spectroscopy in elucidating the structural implications of molecular substitutions and identifying key vibrational modes. researchgate.netresearchgate.net For instance, the Raman spectrum of 3,6-diphenyl-2,5-dihydro-pyrrolo-[3,4-c]pyrrole-1,4-dione shows intense bands corresponding to the phenyl and lactam ring vibrations. researchgate.net
Electronic Spectroscopy for Photophysical Property Characterization
UV-Visible Absorption Spectroscopy
UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The spectrum of this compound is expected to be characterized by absorptions arising from π→π* transitions due to the extensive conjugation involving the furanone ring and the four phenyl substituents.
Although a specific spectrum for this compound is not documented in the reviewed literature, analysis of similar tetraphenyl-substituted systems provides insight. For example, tetraphenylethene derivatives in THF solution typically display absorption peaks around 305-360 nm. researchgate.net Similarly, meso-tetraphenylporphyrin derivatives exhibit a very intense Soret band in the UV region (around 410-440 nm) and weaker Q-bands in the visible region, both resulting from π→π* transitions within the large aromatic system. researchgate.netnih.gov Based on these analogs, this compound would be expected to have strong absorption bands in the UV region, likely below 400 nm, corresponding to the conjugated π-system.
Photoluminescence Spectroscopy and Quantum Yield Measurements
Photoluminescence (PL) spectroscopy involves measuring the light emitted from a substance after it has absorbed photons. This emission, often in the form of fluorescence, occurs as excited electrons relax to the ground state. The quantum yield (Φ) is a critical measure of the efficiency of this process, defined as the ratio of photons emitted to photons absorbed.
Direct photoluminescence and quantum yield data for this compound are not available. However, many tetraphenyl-substituted compounds, such as tetraphenylethene (TPE), are known for a phenomenon called aggregation-induced emission (AIE), where they are non-emissive in solution but become highly fluorescent in an aggregated or solid state. researchgate.netmdpi.com This effect is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and opens up a radiative channel.
Given the presence of four phenyl rings, it is plausible that this compound could exhibit AIE characteristics. If so, its solution in a good solvent like THF would likely show weak or no fluorescence, but upon addition of a poor solvent (like water) to induce aggregation, a significant increase in fluorescence intensity would be expected. The emission wavelength would depend on the specific electronic structure of the molecule in its aggregated form. Quantum yield measurements would be essential to quantify the efficiency of this emission.
X-ray Diffraction for Solid-State Structural Determination and Intermolecular Interactions
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid, including bond lengths, bond angles, and crystal packing. mkuniversity.ac.in A crystal structure for this compound has not been reported in the surveyed crystallographic databases.
However, analysis of related structures provides a template for what might be expected. X-ray studies of other substituted furanones and tetraphenyl derivatives reveal detailed information about their molecular geometry and intermolecular interactions. researchgate.netmdpi.commdpi.com For this compound, an XRD analysis would be expected to reveal:
A nearly planar furanone ring.
The four phenyl rings would likely be twisted out of the plane of the central furanone ring due to steric hindrance, adopting a "propeller-like" conformation, similar to that seen in tetraphenylcyclopentadienone. wikipedia.org
The packing of molecules in the crystal lattice would be governed by weak intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking interactions between the phenyl rings of adjacent molecules.
Hirshfeld surface analysis, a tool often used in conjunction with XRD, could be employed to visualize and quantify these intermolecular contacts, providing deeper insight into the supramolecular architecture of the crystal. researchgate.net
Table 2: Expected Crystal Structure Parameters for this compound (Hypothetical)
| Parameter | Expected Value/Feature |
| Crystal System | Likely Monoclinic or Triclinic |
| Furanone Ring Conformation | Near-planar |
| Phenyl Ring Orientation | Twisted relative to the furanone plane |
| Key Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking |
Chromatographic Separation Techniques in Furanone Analysis
Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds. For a molecule like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) could potentially be employed, depending on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique for separating components of a mixture. nih.gov For furanone derivatives, reversed-phase HPLC (RP-HPLC) is commonly used. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). Due to the four nonpolar phenyl groups, this compound would be strongly retained on a C18 column, requiring a mobile phase with a high proportion of organic solvent for elution. Detection would typically be achieved using a UV detector, set to a wavelength where the compound strongly absorbs.
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. nih.gov The applicability of GC to this compound would depend on its ability to be vaporized without decomposition. Given its high molecular weight and the presence of multiple aromatic rings, a high-temperature column and injection port would be necessary. A nonpolar stationary phase would likely be effective for separation. GC coupled with mass spectrometry (GC-MS) would be a powerful tool for both separation and identification.
The purification of tetraphenyl-substituted compounds is often achieved using silica (B1680970) gel column chromatography, typically with a nonpolar eluent like petroleum ether or a mixture of petroleum ether and a slightly more polar solvent. nih.gov
Gas Chromatography (GC) for Volatile Furanone Derivatives
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While many furan (B31954) derivatives are sufficiently volatile for GC analysis, the high molecular weight and low volatility of this compound present significant challenges for conventional GC methods. Direct analysis would likely require very high temperatures, which could lead to thermal degradation of the molecule.
However, GC, particularly when coupled with mass spectrometry (GC-MS), is a cornerstone for the analysis of more volatile furanone derivatives, and the principles can be adapted for specific applications. For instance, in the analysis of furan and its derivatives in food matrices, headspace solid-phase microextraction (HS-SPME) is often employed for sample preparation, followed by separation on a capillary column and detection by mass spectrometry nih.gov.
A study on the analysis of furan and its derivatives in food commodities utilized a GC system with an HP-5MS column for component separation nih.gov. The optimized method allowed for the separation of ten derivatives within 9.5 minutes nih.gov.
Table 1: Illustrative GC-MS Parameters for Analysis of Furan Derivatives (based on general methodologies)
| Parameter | Value |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 10 min |
| Detector | Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) |
| Mass Range | 50-500 amu |
It is important to note that these parameters are illustrative for more volatile furan derivatives and would require significant optimization for the analysis of a high molecular weight compound like this compound, likely involving derivatization.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Species
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation and quantification of non-volatile and thermally labile compounds, making it ideally suited for the analysis of this compound. The inherent aromaticity and non-polar nature of the tetraphenyl-substituted furanone suggest that reversed-phase HPLC would be the most effective separation mode.
In reversed-phase HPLC, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For aromatic compounds, C18 columns are a common choice, and the mobile phase often consists of a mixture of water and an organic modifier like acetonitrile or methanol. The inclusion of tetrahydrofuran (B95107) (THF) as a mobile phase component can be particularly effective for the elution of highly retained aromatic compounds chromatographyonline.com.
A typical HPLC method for a compound like this compound would involve a C18 column and a gradient elution, starting with a higher proportion of water and gradually increasing the concentration of the organic solvent to elute the highly retained analyte. Detection is commonly achieved using a UV-Vis detector, as the aromatic rings in the molecule will exhibit strong absorbance.
Table 2: Exemplar Reversed-Phase HPLC Conditions for Aromatic Furanone Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
These conditions are a starting point and would require optimization for the specific separation of this compound and any related impurities.
Advanced Separation Modes (e.g., UHPLC)
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. UHPLC systems utilize columns packed with sub-2 µm particles, which leads to higher separation efficiency.
The benefits of UHPLC are particularly pronounced for the analysis of complex samples and for high-throughput screening. For research involving this compound, UHPLC could offer several advantages:
Higher Resolution: The increased peak capacity of UHPLC allows for better separation of the target compound from closely related impurities or byproducts.
Faster Analysis Times: The use of shorter columns and higher flow rates in UHPLC can significantly reduce the analysis time without sacrificing resolution. A separation that might take 20-30 minutes on an HPLC system could potentially be achieved in under 5 minutes with UHPLC .
Increased Sensitivity: The sharper and more concentrated peaks generated in UHPLC lead to improved signal-to-noise ratios, resulting in lower detection limits.
The transition from HPLC to UHPLC methods can often be achieved by scaling the gradient and flow rate according to the column dimensions. For instance, a method developed for a polymer additive separation was successfully transferred from a 19-minute HPLC run to a 3-minute UPLC run .
Table 3: Projected UHPLC Parameters for High-Throughput Furanone Analysis
| Parameter | Condition |
| Column | C18 (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 100% B over 3 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection | UV-Vis Diode Array Detector (DAD) or Mass Spectrometry (MS) |
| Injection Volume | 1 µL |
These UHPLC parameters are illustrative and highlight the potential for rapid and efficient analysis of non-volatile furanone derivatives.
Theoretical and Computational Investigations of Tetraphenylfuranone Electronic Structure and Reactivity
Density Functional Theory (DFT) Studies on Ground State Geometry and Electronic Structure
To address this section, computational studies utilizing Density Functional Theory (DFT) would be necessary. Such studies would calculate the optimized ground-state geometry of the 3,3,4,5-Tetraphenylfuran-2-one molecule. Key parameters like bond lengths, bond angles, and dihedral angles would be determined to understand its three-dimensional structure.
A molecular orbital (MO) analysis would involve calculating the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is crucial for predicting the electronic absorption and emission properties of the molecule. Time-dependent DFT (TD-DFT) calculations would be required to simulate the UV-Vis absorption spectrum and identify the nature of electronic transitions (e.g., π-π* or n-π*).
Data Table: Example of Required Molecular Orbital Data
| Parameter | Calculated Value |
|---|---|
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
| Major Electronic Transition (nm) | Data not available |
| Oscillator Strength | Data not available |
| Transition Type | Data not available |
This table illustrates the type of data needed from DFT and TD-DFT calculations, which is currently unavailable for this compound.
The four phenyl groups attached to the furanone core are expected to have significant steric interactions, forcing them to adopt a twisted, propeller-like conformation. A conformational analysis would involve calculating the rotational energy barriers of these phenyl groups. This analysis is critical for understanding the molecule's flexibility and how steric hindrance influences its packing in the solid state and its photophysical properties.
Excited State Dynamics and Photophysical Phenomena in Tetraphenylfuran (B85685) Systems
This section would require experimental photoluminescence studies on this compound in various states (e.g., in different solvents and in the solid state), complemented by advanced computational modeling of its excited-state behavior.
To investigate ACQ, researchers would measure the fluorescence quantum yield of the compound in dilute solutions and compare it to its emission in aggregated or solid states. A decrease in emission upon aggregation would indicate ACQ, often attributed to the formation of non-emissive excimers or π-π stacking interactions that promote non-radiative decay pathways. Computational models could help identify the specific intermolecular arrangements responsible for quenching.
PIEE is a phenomenon where the luminescence intensity of a material increases under high pressure. Investigating this would involve measuring the emission spectra of solid-state this compound under varying pressures using a diamond anvil cell. Theoretical calculations could then correlate changes in the crystal structure and intermolecular interactions under pressure with the observed enhancement in emission.
The RIR mechanism is often invoked to explain the opposite of ACQ, known as Aggregation-Induced Emission (AIE). While the requested topic is on luminescence in general, understanding RIR's role is key. In solution, the phenyl groups of a molecule like this can rotate freely, providing a non-radiative pathway for the excited state to decay. In an aggregated or solid state, this rotation is hindered. If this restriction blocks the non-radiative channel, it can lead to a significant increase in fluorescence. To study this, one would compare the fluorescence lifetime and quantum yield in a low-viscosity solvent versus a high-viscosity solvent or a solid matrix.
Data Table: Example of Required Photophysical Data
| Condition | Emission Max (nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (ns) |
|---|---|---|---|
| Dilute Toluene Solution | Data not available | Data not available | Data not available |
| Solid Powder | Data not available | Data not available | Data not available |
| Under High Pressure (e.g., 10 GPa) | Data not available | Data not available | Data not available |
This table shows the type of experimental data required to discuss the photophysical phenomena, which is currently unavailable for this compound.
Intersystem Crossing and Triplet State Involvement
Intersystem crossing (ISC) is a photophysical process where a molecule in an excited singlet state undergoes a spin inversion to form an excited triplet state. This process is crucial in determining the photo-stability and photochemical reactivity of a molecule. For molecules like this compound, the involvement of triplet states can open up various deactivation pathways, including phosphorescence and triplet-sensitized reactions.
Computational studies on the closely related tetraphenylfuran (TPF) have provided valuable insights into the potential role of intersystem crossing and triplet states in the excited-state dynamics of such multi-phenylated furan (B31954) systems. One study, in particular, investigated the excited state relaxation pathways of TPF and calculated the intersystem crossing rates. It was found that from the lowest singlet excited state (S1), it is possible to populate the second triplet state (T2) through intersystem crossing. Following a rapid internal conversion from T2 to the lowest triplet state (T1), the molecule can then decay non-radiatively.
The calculated intersystem crossing rates for the S1 to T2 transition in tetraphenylfuran are presented in the table below. These values, while not directly for this compound, suggest that intersystem crossing is a significant deactivation pathway for this class of compounds. The slight difference in the rates between the vacuum and solid-state simulations highlights the influence of the molecular environment on the photophysical processes.
| Transition | Phase | Calculated ISC Rate (s⁻¹) |
|---|---|---|
| S₁ → T₂ | Vacuum | 1.1 x 10⁸ |
| S₁ → T₂ | Solid State | 0.7 x 10⁸ |
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry provides indispensable tools for elucidating the complex reaction mechanisms of organic molecules. For a compound like this compound, theoretical calculations can map out potential energy surfaces, identify transition states, and calculate reaction barriers, thereby providing a detailed, step-by-step understanding of how chemical transformations occur.
Such computational investigations for this compound would likely involve:
Density Functional Theory (DFT) calculations to optimize the geometries of reactants, intermediates, transition states, and products.
Calculation of thermodynamic and kinetic parameters to determine the feasibility and rates of different reaction pathways.
Analysis of the electronic structure to understand the nature of bonding changes throughout the reaction.
Inclusion of solvent effects , often through continuum solvation models, to simulate reactions in a more realistic chemical environment.
These computational approaches can be applied to investigate various potential reactions of this compound, such as its thermal or photochemical rearrangements, cycloaddition reactions, or reactions with various nucleophiles and electrophiles.
Molecular Dynamics Simulations for Condensed Phase Behavior
Molecular dynamics (MD) simulations are a powerful computational method for studying the behavior of molecules in the condensed phase (liquids and solids). By simulating the motion of atoms and molecules over time, MD can provide insights into properties such as solvation, diffusion, and conformational dynamics.
For a molecule like this compound, MD simulations could be employed to understand its behavior in different solvents or in the solid state. While specific MD studies on this compound are not available, research on related furan derivatives, such as tetrahydrofuran (B95107) (THF), demonstrates the utility of this approach. MD simulations of liquid THF have been used to investigate its structural and dynamic properties, providing a detailed picture of the intermolecular interactions that govern its behavior as a solvent. nih.goviphy.ac.cn
An MD simulation of this compound in a solvent would involve:
Developing a force field that accurately describes the intra- and intermolecular interactions of the molecule.
Simulating a system containing one or more molecules of this compound surrounded by solvent molecules.
In the solid state, MD simulations could be used to study the crystal packing of this compound and to understand how intermolecular interactions influence its bulk properties.
Artificial Intelligence and Machine Learning in Material Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in materials science for accelerating the discovery and design of new materials with desired properties. osti.govrsc.orgyoutube.com These approaches can be particularly valuable for complex organic molecules like this compound, where the chemical space of possible derivatives is vast.
While specific applications of AI and ML to this compound are yet to be reported, the general strategies employed in materials informatics can be readily adapted. For instance, ML models can be trained on existing datasets of furanone derivatives to predict various properties, such as their photophysical characteristics, solubility, or biological activity.
Key applications of AI and ML in the context of furanone-based materials include:
Property Prediction: Developing quantitative structure-property relationship (QSPR) models to predict properties like absorption and emission wavelengths, quantum yields, and excited-state lifetimes.
Inverse Design: Using generative models to design new furanone derivatives with specific, targeted properties. These models can explore the vast chemical space of possible substitutions on the furanone core to identify promising candidates for synthesis.
Accelerating Simulations: ML potentials can be used to significantly speed up molecular dynamics simulations, allowing for the study of larger systems over longer timescales.
The development of large, high-quality datasets of furanone derivatives and their properties will be crucial for the successful application of AI and ML in this area. As more experimental and computational data become available, the predictive power and design capabilities of these data-driven approaches are expected to grow significantly.
Derivatization Strategies for Enhancing Analytical Performance and Facilitating Synthetic Transformations
Chemical Derivatization for Chromatographic Enhancement
For analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is a crucial step to improve the analyte's volatility, thermal stability, and detectability. While the high molecular weight of 3,3,4,5-Tetraphenylfuran-2-one makes GC analysis challenging without derivatization, these techniques are foundational for the analysis of the broader furanone and lactone classes.
Silylation, acylation, and alkylation are common derivatization methods used to enhance the chromatographic properties of analytes, particularly for GC-MS analysis. researchgate.net These techniques primarily target active hydrogen atoms in functional groups like hydroxyls, carboxyls, and amines to increase volatility and reduce polarity. youtube.comcolostate.edu
Silylation: This technique involves replacing an active hydrogen with a trimethylsilyl (B98337) (TMS) or other silyl (B83357) groups. researchgate.net For a compound like this compound, direct silylation is not applicable as it lacks active hydrogens. However, if the lactone ring is hydrolyzed to the corresponding γ-hydroxy carboxylic acid, the resulting hydroxyl and carboxyl groups can be readily silylated. Reagents like N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) are highly effective for this purpose. youtube.com This derivatization increases volatility, allowing for analysis by GC-MS. youtube.commdpi.com
Acylation: This process introduces an acyl group into the molecule. Similar to silylation, acylation would require prior ring-opening of the lactone to generate a hydroxyl group, which can then be acylated. This can improve chromatographic resolution and detection.
Alkylation: Alkylation involves the introduction of an alkyl group. For the analysis of lactones, this often follows a ring-opening hydrolysis to form a carboxylic acid, which is then converted to a more volatile ester (e.g., a methyl ester). colostate.edu Alkylation can also refer to the addition of alkyl groups at other positions on the molecule to alter its properties or for synthetic purposes. rsc.org
| Technique | Target Functional Group (Post-Hydrolysis) | Common Reagent | Purpose in Chromatography |
|---|---|---|---|
| Silylation | Hydroxyl (-OH), Carboxyl (-COOH) | MSTFA, BSTFA | Increases volatility and thermal stability for GC youtube.commdpi.com |
| Acylation | Hydroxyl (-OH) | Acetic Anhydride | Improves resolution and detection |
| Alkylation | Carboxyl (-COOH) | Diazomethane, Alkyl Halides | Forms volatile esters for GC analysis colostate.eduresearchgate.net |
To enhance detection sensitivity, particularly in HPLC with UV-Vis or fluorescence detectors, chromophoric (light-absorbing) or fluorophoric (fluorescent) tags can be attached to the analyte.
Chromophores: A chromophore can be introduced by reacting a functionalized derivative of this compound with a labeling reagent. For instance, if one of the phenyl rings were nitrated, the nitro group could be reduced to an amine, which could then be derivatized with a chromophoric reagent.
Fluorophores: Fluorogenic derivatization offers exceptionally high sensitivity. nih.gov While some furanones, like fluorescamine (B152294) and 2-methoxy-2,4-diphenyl-3(2H)-furanone (MDPF), are themselves reagents used to label primary amines, the principle can be reversed. mdpi.com A derivative of this compound containing a reactive group could be tagged with a fluorescent label. This strategy is particularly useful for detecting trace amounts of the compound in complex matrices. ku.edu
Derivatization for Mass Spectrometric Detection and Structural Elucidation
Derivatization is a powerful tool in mass spectrometry (MS) for improving ionization efficiency and directing fragmentation pathways, which aids in structural elucidation. nih.govnih.gov
For this compound, derivatization can make the molecule more amenable to certain ionization techniques and can introduce specific fragmentation patterns that confirm its structure. For example, silylation of the ring-opened hydroxy acid not only increases volatility for GC-MS but also yields predictable fragment ions corresponding to the loss of the silyl group, which can be valuable for identification. researchgate.net In linkage-specific derivatization of complex molecules, lactone intermediates play a key role, and their subsequent reactions (e.g., amidation) can be monitored by MS to provide structural insights. nih.gov
| Derivatization Method | Effect on MS Analysis | Example Application |
|---|---|---|
| Silylation (of hydrolyzed form) | Increases volatility for GC-MS, produces characteristic fragment ions. youtube.com | Metabolomics analysis of organic acids. researchgate.net |
| Amidation (of hydrolyzed form) | Stabilizes the molecule, can improve ionization efficiency. | Linkage-specific sialic acid characterization. nih.gov |
| Esterification (of hydrolyzed form) | Increases volatility for GC-MS. | Analysis of carboxylic acids. colostate.edu |
Solid-Phase Analytical Derivatization Methodologies
Solid-phase derivatization combines the reaction and purification steps, offering advantages such as reduced solvent consumption and simplified sample cleanup. This methodology involves immobilizing the analyte onto a solid support, carrying out the derivatization reaction, and then eluting the derivatized product.
This technique is analogous to solid-phase extraction (SPE), where a stationary phase is used to retain the analyte of interest from a complex sample matrix. thermofisher.com For a compound like this compound, a potential strategy would involve using a solid support with a functional group that can covalently bind to a modified form of the furanone. For example, a ring-opened version could be attached to an amine-functionalized resin. Subsequent on-resin derivatization (e.g., acylation or attachment of a fluorophore) could be performed, followed by cleavage from the resin for analysis. This approach has been effectively used in the analysis of sialic acids, which involves lactone intermediates. nih.gov
Functionalization for Further Synthetic Utility
Beyond analytical purposes, derivatization of this compound is essential for its use as a precursor in the synthesis of more complex molecules. Functionalization can target either the furanone ring or the peripheral phenyl groups.
Lactone Ring Transformations: The γ-lactone ring is a key site for functionalization.
Reduction: Reduction of the lactone can yield the corresponding diol (3,3,4,5-tetraphenylpentane-1,4-diol).
Hydrolysis and Amidation: As previously discussed, hydrolysis opens the ring to a γ-hydroxy carboxylic acid, which can then be converted to various esters or amides.
Ring Expansion/Contraction: Under specific conditions, reactions can be designed to alter the ring size.
Phenyl Ring Functionalization: The four phenyl groups offer multiple sites for introducing new functional groups via electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could install handles for further synthetic modifications, enabling the creation of a diverse library of derivatives. nih.govresearchgate.net The synthesis of various substituted furanones often relies on the stepwise functionalization of a core structure. researchgate.net
These functionalization strategies transform this compound from a stable endpoint into a versatile intermediate for constructing novel chemical entities with potentially interesting properties.
Applications and Advanced Research Directions of Tetraphenylfuranone Derivatives
Role as Synthons in Complex Molecule Construction
The furanone scaffold is a well-established and valuable synthon in organic synthesis, providing a robust starting point for the construction of a diverse array of more complex molecular architectures.
Precursors in Natural Product Synthesis
While the direct application of 3,3,4,5-tetraphenylfuran-2-one as a precursor in the total synthesis of natural products is not extensively documented, the broader class of furanones and tetrahydrofurans are crucial motifs in a multitude of biologically active natural products. nih.govnih.govmdpi.com The tetrahydrofuran (B95107) ring, in particular, is a common feature in marine lipids and terpenes with promising biological activities, making them attractive targets for synthetic chemists. nih.gov Synthetic strategies often focus on the stereoselective construction of these substituted tetrahydrofuran rings. researchgate.net Although a direct lineage from this compound to a specific natural product is not prominently reported, its structural motifs are relevant to the broader goals of natural product synthesis.
Building Blocks for Heterocyclic Compounds
The furanone ring system is a versatile precursor for the synthesis of other heterocyclic compounds. For instance, furanones can be converted to pyridazines, a class of six-membered aromatic heterocycles containing two adjacent nitrogen atoms. nih.govorganic-chemistry.orgchemtube3d.com This transformation typically involves reaction with hydrazine, where the 1,4-dicarbonyl character of the opened furanone ring condenses to form the pyridazine (B1198779) core. chemtube3d.com Similarly, the furanone scaffold can be envisioned as a precursor for the synthesis of other heterocycles like pyridines and oxazines, although specific examples starting from this compound are not prevalent in the literature. baranlab.orgorganic-chemistry.orgijrpr.com The general reactivity of the furanone core allows for various ring-transformation reactions, making it a valuable building block in heterocyclic chemistry. organic-chemistry.orgorganic-chemistry.orgresearchgate.net
Integration in Polymer Chemistry and Material Science
The rigid and thermally stable nature of the tetraphenylfuranone core makes it an attractive component for the development of advanced polymers and materials with tailored properties.
Incorporation into Thermally Stable Polymers (e.g., Polyimides)
A significant application of tetraphenylfuranone derivatives is their incorporation into high-performance polymers such as polyimides. Aromatic polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. By introducing a tetraphenylfuran-thiazole unit, derived from 2,3,4,5-tetraphenylfuran, into the polymer backbone, novel aromatic polyimides with excellent thermal properties have been synthesized. acs.org
These polyimides exhibit high glass transition temperatures (Tg) in the range of 238 to 252 °C. acs.org Thermogravimetric analysis (TGA) reveals that these polymers are stable at elevated temperatures, with a 10% mass loss (T10%) occurring in the temperature range of 518–609 °C under a nitrogen atmosphere. acs.org Furthermore, they demonstrate high char yields of 58–65% at 900 °C, indicating their excellent flame-retardant properties. acs.org The incorporation of the bulky and rigid tetraphenylfuran (B85685) moiety contributes to the amorphous nature of these polyimides, which in turn imparts good solubility in organic solvents, a desirable property for processing. acs.org
Below is an interactive data table summarizing the thermal properties of various polyimides containing the tetraphenylfuran-thiazole unit, derived from different dianhydrides.
| Dianhydride | Inherent Viscosity (dL/g) | Tg (°C) | T10% (°C) | Char Yield at 900°C (%) |
| PMDA | 0.42 | 238 | 518 | 58 |
| BPDA | 0.48 | 252 | 609 | 65 |
| BTDA | 0.45 | 245 | 580 | 62 |
| ODPA | 0.43 | 240 | 565 | 60 |
| 6FDA | 0.46 | 248 | 595 | 63 |
Data sourced from Patil et al. (2018). acs.org
Design of Optoelectronic Materials based on Furanone Scaffolds
The photophysical properties of tetraphenyl-substituted aromatic compounds are of great interest for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs). scispace.comnih.govmdpi.com The investigation into the luminescent properties of 2,3,4,5-tetraphenylfuran (TPF) has revealed intriguing behavior. While structurally similar to molecules that exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated state, TPF surprisingly demonstrates aggregation-caused quenching (ACQ). researchgate.netrsc.orgnih.gov This means that its fluorescence intensity decreases upon aggregation.
In dilute tetrahydrofuran (THF) solutions, TPF exhibits fluorescence. However, in the solid state or in aggregated forms, this emission is quenched. rsc.org This phenomenon is attributed to a combination of factors including the restriction of intramolecular rotation (RIR) and conjugation effects. researchgate.netnih.gov Understanding the mechanisms behind ACQ in TPF is crucial for the rational design of new luminogens with tailored solid-state emission properties. nih.gov
The photoluminescent properties of TPF in a THF solution are characterized by an excitation maximum at approximately 327 nm and an emission maximum in the blue-green region of the spectrum. rsc.org The study of such fundamental photophysical processes is essential for the development of new materials for optoelectronics.
Catalytic Applications and Organocatalysis
The potential for this compound and its derivatives in the realm of catalysis is an emerging area of interest. While the direct use of this specific furanone as a catalyst is not widely reported, the furanone scaffold itself is a target for organocatalytic transformations. acs.org For instance, asymmetric direct vinylogous conjugate additions to substituted furanone derivatives can be promoted by organocatalysts to produce chiral γ-alkenyl butenolides with high enantioselectivity. acs.org
Furthermore, the furanone core can be part of a ligand structure for metal complexes, which may then exhibit catalytic activity. The electronic properties of the furanone ring could influence the catalytic behavior of the metal center. However, specific research on the catalytic applications of metal complexes bearing this compound as a ligand is limited. The development of chiral furanone derivatives through organocatalysis opens avenues for their use as chiral building blocks or potentially as novel organocatalysts themselves for other chemical transformations. nih.govresearchgate.net This remains a promising, yet underexplored, field of research for this class of compounds.
Emerging Research Frontiers and Future Perspectives
The unique structural framework of tetraphenylfuranone, characterized by multiple phenyl rings attached to a furanone core, offers a versatile platform for scientific exploration. This structure is closely related to other well-studied multiphenyl-substituted heterocyclic and olefinic systems, which are known for phenomena such as aggregation-induced emission (AIE). In AIE-active molecules, the rotation of peripheral phenyl rings is restricted in the aggregated or solid state, which blocks non-radiative decay pathways and leads to strong fluorescence emission. This principle is a cornerstone in the development of advanced materials and sensors.
Conversely, some structurally similar compounds, such as tetraphenylfuran (TPF), exhibit an opposite effect known as aggregation-caused quenching (ACQ), where fluorescence is diminished upon aggregation. rsc.org Understanding the specific photophysical behavior of the this compound scaffold is crucial for its application. Research is focused on how modifying this core structure can tune its luminescent properties, pushing the boundaries of what is possible in materials science and spectroscopy.
The development of novel functional materials from tetraphenylfuranone derivatives is a rapidly advancing field. The core concept revolves around the synthesis of molecules that can exhibit strong luminescence in the solid state, a critical property for applications like organic light-emitting diodes (OLEDs), solid-state lighting, and optical sensors.
Researchers are exploring the synthesis of derivatives where the tetraphenylfuranone core acts as a building block. By introducing various functional groups, scientists can manipulate the molecule's electronic properties, intermolecular interactions, and, consequently, its performance in devices. The primary goal is to create materials that are not only highly emissive but also possess excellent thermal and chemical stability.
The principle of AIE, observed in related compounds like tetraphenylethylene (B103901) (TPE), serves as a guiding paradigm. nih.gov In a dilute solution, TPE molecules are non-emissive due to the free rotation of their phenyl rings, which provides a pathway for non-radiative energy decay. However, in an aggregated state, this rotation is restricted, forcing the molecule to release energy radiatively as intense light. The development of tetraphenylfuranone derivatives with AIE characteristics is a key objective for creating next-generation functional materials.
Table 1: Comparison of Photophysical Phenomena in Related Compounds
| Compound Family | Core Structure | Dominant Photophysical Effect | Potential Application |
| Tetraphenylethylene (TPE) | Olefin | Aggregation-Induced Emission (AIE) | OLEDs, Bio-imaging, Sensors |
| Tetraphenylfuran (TPF) | Furan (B31954) | Aggregation-Caused Quenching (ACQ) | Basic Photophysical Studies |
| Tetraphenylfuranone Derivatives | Furan-2-one | Under Investigation | Novel Functional Materials, Probes |
This table provides a comparative overview of photophysical effects in molecules structurally related to this compound.
The development of advanced spectroscopic probes, particularly fluorescent chemosensors, represents another significant research direction for tetraphenylfuranone derivatives. These probes are designed to detect specific analytes, such as metal ions or biomolecules, with high sensitivity and selectivity.
The design strategy for such probes often involves integrating a recognition site (a group that selectively binds to the target analyte) with the tetraphenylfuranone fluorophore. Upon binding with the analyte, a distinct change in the fluorescence signal—such as turning on, turning off, or shifting in color—is observed. This response allows for the qualitative and quantitative detection of the target.
The potential for creating "turn-on" fluorescent probes is particularly compelling. These probes are initially non-emissive but become highly fluorescent upon interaction with their target. This mechanism provides a high signal-to-noise ratio, enhancing detection sensitivity. Researchers are investigating how the structural and electronic properties of tetraphenylfuranone derivatives can be engineered to create probes for a wide range of applications, from environmental monitoring to medical diagnostics. The study of related tetraphenyl-substituted heterocycles, such as 2,3,4,5-tetraphenyl-1-n-octyl-1-monophosphole, which shows distinct absorption and emission bands, provides valuable insights into the potential luminescent properties that could be harnessed in furanone-based probes. researchgate.net
Table 2: Research Directions in Tetraphenylfuranone-Based Probes
| Research Area | Design Principle | Target Analytes | Desired Outcome |
| Ion Sensing | Integration of ion-specific chelators | Metal Ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺) | "Turn-on" or ratiometric fluorescence response |
| Environmental Monitoring | Probes sensitive to pollutants | Organic pollutants, heavy metals | High sensitivity and real-time detection |
| Bio-imaging | Cell-permeable and biocompatible derivatives | Specific enzymes or cellular structures | In-situ imaging with low background signal |
This table outlines key areas and objectives in the development of advanced spectroscopic probes based on the tetraphenylfuranone scaffold.
Q & A
Q. What strategies mitigate side reactions (e.g., dimerization) during the synthesis of this compound under high-temperature conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
